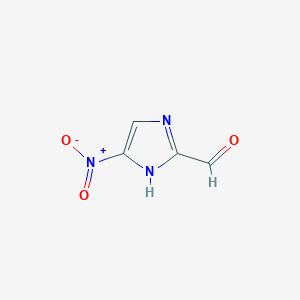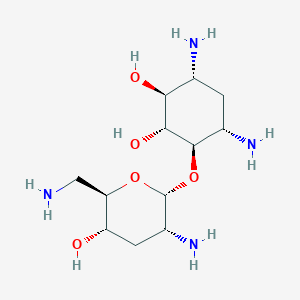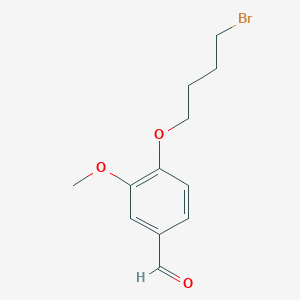
2,2-Dibromo-1-(2-chlorophenyl)ethanone
Descripción general
Descripción
“2,2-Dibromo-1-(2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2ClO . It is used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Tulobuterol and its related formulations .
Molecular Structure Analysis
The molecular structure of “2,2-Dibromo-1-(2-chlorophenyl)ethanone” consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a 2-chlorophenyl group and a 2,2-dibromoethyl group .Aplicaciones Científicas De Investigación
Active Pharmaceutical Ingredients (API) Research
“2,2-Dibromo-1-(2-chlorophenyl)ethanone” is used in the research of Active Pharmaceutical Ingredients (API). It is particularly used in the research of Tulobuterol and its impurities .
Synthesis of Alpha-Bromoketones
This compound is used in the synthesis of alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone . This is a versatile one-pot strategy that has been developed for the synthesis of alpha-Bromoketones.
Chemical Structure Analysis
The compound is used in chemical structure analysis. Its molecular weight is 312.39 and its formula is C8H5Br2ClO . It is also used in the study of its InChI and InChIKey .
Chemical Reagent
“2,2-Dibromo-1-(2-chlorophenyl)ethanone” is used as a chemical reagent in various chemical reactions. It is used in the synthesis of a wide range of chemical compounds .
Spectroscopic Studies
This compound is used in spectroscopic studies. It is used in the study of 1H and 13C NMR spectra of various products .
Industrial Applications
“2,2-Dibromo-1-(2-chlorophenyl)ethanone” is used in various industrial applications. It is used in the production of various chemicals and pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dibromo-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJBOKNENCASCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(2-chlorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)











